molecular formula C7H4BrClN2 B1365162 5-Bromo-2-chloro-1H-benzo[D]imidazole CAS No. 683240-76-8

5-Bromo-2-chloro-1H-benzo[D]imidazole

Cat. No. B1365162
CAS RN: 683240-76-8
M. Wt: 231.48 g/mol
InChI Key: QVVZVWKGWGFUTA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1H-benzo[D]imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many functional molecules used in everyday applications .


Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. For instance, one method involves the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia . Another approach involves a multicomponent protocol that enables the synthesis of highly substituted imidazole derivatives from various α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-1H-benzo[D]imidazole is characterized by the presence of a bromine atom and a chlorine atom attached to the imidazole ring . The empirical formula is C7H5BrN2 .


Chemical Reactions Analysis

Imidazole compounds are known for their reactivity. They can undergo a variety of chemical reactions, including [4 + 1] cycloamination reactions, which provide imidazole-4-carboxylic derivatives .

Scientific Research Applications

Antimycotic Agent Analysis

5-Bromo-2-chloro-1H-benzo[D]imidazole and related compounds have been analyzed for their potential as antimycotic agents. A study by Triolo, Mannucci, and Perico (1991) developed a method for analyzing these compounds in rabbit plasma, highlighting their use in antifungal treatments (Triolo, Mannucci, & Perico, 1991).

Antimicrobial Activity

The compound has been involved in the synthesis of various derivatives with antimicrobial properties. A study by Rekha et al. (2019) synthesized derivatives that exhibited significant antibacterial and antifungal activities (Rekha et al., 2019).

Antitumor Agents

Research by Liu et al. (2012) indicates that derivatives of 5-Bromo-2-chloro-1H-benzo[D]imidazole demonstrate significant antitumor activities. They synthesized a class of acetylhydrazone derivatives containing this compound, which showed promising results against various cancer cells (Liu et al., 2012).

Azole Antifungal Agents

A study by RaneDinanath et al. (1988) explored the synthesis of compounds related to 5-Bromo-2-chloro-1H-benzo[D]imidazole as part of a new class of azole antifungal agents (RaneDinanath et al., 1988).

Antitubercular Activity

Derivatives of 5-Bromo-2-chloro-1H-benzo[D]imidazole have also been investigated for their antitubercular properties. A study by Raju et al. (2020) synthesized and characterized various derivatives for activity against mycobacterium species (Raju et al., 2020).

Corrosion Inhibition

The compound has applications in corrosion inhibition as well. Ammal, Prajila, and Joseph (2018) assessed derivatives of 5-Bromo-2-chloro-1H-benzo[D]imidazole for their ability to inhibit corrosion of mild steel in sulfuric acid, indicating its potential use in material science (Ammal, Prajila, & Joseph, 2018).

Future Directions

Imidazole and its derivatives have a broad range of applications and are key components of many functional molecules. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the development of new imidazole derivatives and the exploration of their potential applications is a promising area for future research .

properties

IUPAC Name

6-bromo-2-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVZVWKGWGFUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469498
Record name 5-BROMO-2-CHLORO-1H-BENZO[D]IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-1H-benzo[D]imidazole

CAS RN

683240-76-8
Record name 5-BROMO-2-CHLORO-1H-BENZO[D]IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-1H-benzimidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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